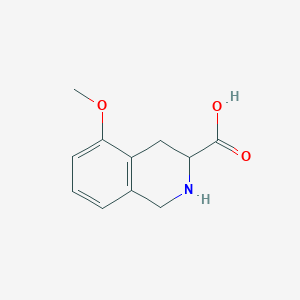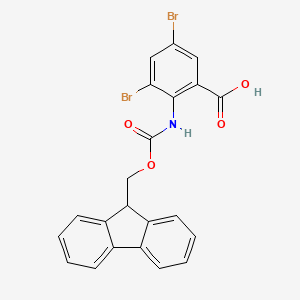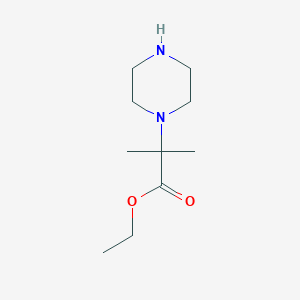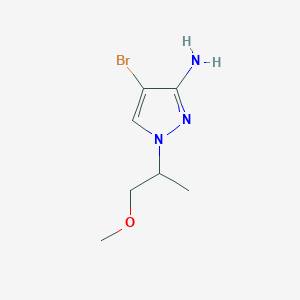
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The typical synthetic route includes:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Etherification: The bromobenzene is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydroxide to form 1-bromo-3-(2-methoxyethoxy)benzene.
Further Bromination: The final step involves the bromination of 1-bromo-3-(2-methoxyethoxy)benzene to introduce the second bromine atom, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of sigma complexes with nucleophiles. This interaction leads to the substitution of the bromine atoms with other functional groups, thereby modifying the chemical structure of the compound .
Comparación Con Compuestos Similares
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3-(2-methoxyethoxy)benzene
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Comparison: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is unique due to the presence of two bromine atoms and a methoxyethoxy group attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the aromatic benzene ring, while 1-Bromo-3-(2-methoxyethoxy)benzene has only one bromine atom .
Propiedades
Fórmula molecular |
C11H14Br2O2 |
|---|---|
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
1-bromo-3-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H14Br2O2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clave InChI |
YWTKQRHOHNVVTF-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)








![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)


